molecular formula C7H14ClNO3 B576103 methyl (2R,4S)-4-hydroxypiperidine-2-carboxylate hydrochloride CAS No. 175671-44-0

methyl (2R,4S)-4-hydroxypiperidine-2-carboxylate hydrochloride

Cat. No. B576103
CAS RN: 175671-44-0
M. Wt: 195.643
InChI Key: ZZQYALUPYHIFSA-RIHPBJNCSA-N
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Description

“Methyl (2R,4S)-4-hydroxypiperidine-2-carboxylate hydrochloride” is a chemical compound with the CAS Number: 481704-21-6 . It has a molecular weight of 181.62 . The IUPAC name for this compound is methyl (2R,4S)-4-hydroxy-2-pyrrolidinecarboxylate hydrochloride . It is stored at room temperature in an inert atmosphere . The physical form of this compound is solid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H11NO3.ClH/c1-10-6(9)5-2-4(8)3-7-5;/h4-5,7-8H,2-3H2,1H3;1H/t4-,5+;/m0./s1 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 181.62 . The IUPAC name for this compound is methyl (2R,4S)-4-hydroxy-2-pyrrolidinecarboxylate hydrochloride . The InChI code for this compound is 1S/C6H11NO3.ClH/c1-10-6(9)5-2-4(8)3-7-5;/h4-5,7-8H,2-3H2,1H3;1H/t4-,5+;/m0./s1 .

Scientific Research Applications

Stereoselective Synthesis

An important application involves the stereoselective synthesis of pipecolic acid derivatives, which are valuable in the production of pharmaceuticals and biologically active compounds. For example, the vinylfluoro group has been utilized as an acetonyl cation equivalent in acid-catalyzed reactions to produce pipecolic acid derivatives, showcasing the compound's role in enabling specific molecular transformations under acidic conditions (Purkayastha et al., 2010).

Crystal Structure Analysis

In crystallography, derivatives of methyl (2R,4S)-4-hydroxypiperidine-2-carboxylate hydrochloride have been studied for their unique hydrogen-bonded assemblies. These analyses provide insights into the molecular architecture and intermolecular interactions, which are crucial for understanding the properties and reactivity of these compounds. For instance, Guerrero et al. (2014) described the hydrogen-bonded assembly of benzazepine derivatives, highlighting the diverse dimensional structures these molecules can form, from zero to three dimensions (Guerrero et al., 2014).

Synthesis of Orthogonally Protected Aminopipecolic Acids

Another significant application is in the synthesis of orthogonally protected trans- and cis-4-aminopipecolic acids. These compounds are vital for peptide chemistry and drug development. The method starts from methyl cis-4-hydroxypiperidine-2-carboxylate, demonstrating the compound's utility as a precursor for generating structurally complex amino acids (Szatmári et al., 2006).

Cocrystals Formation

The study of cocrystals involving derivatives of methyl (2R,4S)-4-hydroxypiperidine-2-carboxylate hydrochloride provides insights into solid-state chemistry, which is essential for pharmaceutical formulations. Dega-Szafran et al. (2006) investigated the cocrystals of bis(4-hydroxy-1-methylpiperidine betaine) hydrochloride, elucidating the structural basis of their formation and the types of hydrogen bonds that stabilize these structures (Dega-Szafran et al., 2006).

Reactivity Studies

Research on the reactivity of 1-benzyl-2,4-piperidinedione-3-carboxylic acid derivatives demonstrates the compound's potential in synthesizing natural products and compounds with pharmacological interest. These studies contribute to the understanding of heterocyclic chemistry and the development of new synthetic routes for complex molecules (Ibenmoussa et al., 1998).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H332-H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . The precautionary statements are P261-P280-P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

properties

IUPAC Name

methyl (2R,4S)-4-hydroxypiperidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c1-11-7(10)6-4-5(9)2-3-8-6;/h5-6,8-9H,2-4H2,1H3;1H/t5-,6+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZQYALUPYHIFSA-RIHPBJNCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CCN1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1C[C@H](CCN1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50672337
Record name Methyl (2R,4S)-4-hydroxypiperidine-2-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (2R,4S)-4-hydroxypiperidine-2-carboxylate hydrochloride

CAS RN

175671-44-0
Record name 2-Piperidinecarboxylic acid, 4-hydroxy-, methyl ester, hydrochloride (1:1), (2R,4S)-
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (2R,4S)-4-hydroxypiperidine-2-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl (2R,4S)-4-hydroxypiperidine-2-carboxylate hydrochloride
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